molecular formula C9H12ClNO B13495264 (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B13495264
M. Wt: 185.65 g/mol
InChI Key: URMVZRDREQXIPA-FJXQXJEOSA-N
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Description

(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride: is a chemical compound known for its unique structure and properties It is a derivative of benzoxazine, a class of heterocyclic compounds containing nitrogen and oxygen in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with an aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzoxazine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: Industrially, the compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating high-performance materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

    (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: The non-hydrochloride form of the compound.

    2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A similar compound lacking the (2S) stereochemistry.

    3,4-dihydro-2H-1,4-benzoxazine: A simpler analog without the methyl group.

Uniqueness: (2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. These features can influence its solubility, stability, and reactivity, making it distinct from other benzoxazine derivatives.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1

InChI Key

URMVZRDREQXIPA-FJXQXJEOSA-N

Isomeric SMILES

C[C@H]1CNC2=CC=CC=C2O1.Cl

Canonical SMILES

CC1CNC2=CC=CC=C2O1.Cl

Origin of Product

United States

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